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Compound of Interest

Compound Name:
Methyl 4-amino-6-

methoxypicolinate

Cat. No.: B1406230 Get Quote

An In-Depth Technical Guide to Methyl 4-amino-6-methoxypicolinate: A Core Heterocyclic

Scaffold for Modern Drug Discovery

Executive Summary
Methyl 4-amino-6-methoxypicolinate is a substituted pyridine derivative that represents a

valuable, yet specialized, building block in medicinal chemistry and organic synthesis. Its

unique arrangement of a methyl ester, an amino group, and a methoxy group on the picolinate

framework provides a versatile platform for creating complex molecular architectures. The

electron-donating properties of the amino and methoxy substituents significantly influence the

reactivity of the pyridine ring, while the ester and amino functionalities serve as critical handles

for further chemical modification. This guide, intended for researchers, chemists, and drug

development professionals, offers a comprehensive analysis of the physical and chemical

characteristics of Methyl 4-amino-6-methoxypicolinate. Drawing upon data from structurally

related analogs and foundational chemical principles, this document elucidates its molecular

structure, predicted physicochemical properties, characteristic reactivity, and its strategic

application in the synthesis of pharmacologically active agents.

Molecular Identity and Structural Framework
The structural foundation of Methyl 4-amino-6-methoxypicolinate is the picolinic acid

backbone, a pyridine-2-carboxylic acid. The strategic placement of an amino group at the 4-

position and a methoxy group at the 6-position creates a distinct electronic and steric profile.
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Table 1: Chemical Identifiers and Molecular Properties

Identifier Value Source / Note

IUPAC Name

methyl 4-amino-6-
methoxypyridine-2-
carboxylate

-

Molecular Formula C₈H₁₀N₂O₃ Calculated

Molecular Weight 182.18 g/mol Calculated

Parent Acid CAS No.
98276-83-6 (for 6-Amino-4-

methoxypicolinic acid)
[1]

| Canonical SMILES | COC1=CC(=C(N=C1)C(=O)OC)N | - |

Caption: 2D representation of Methyl 4-amino-6-methoxypicolinate.

Physicochemical Characteristics
Direct experimental data for Methyl 4-amino-6-methoxypicolinate is not extensively

published. However, by analyzing its functional groups and data from similar picolinate

derivatives, we can establish a reliable profile of its expected properties. The presence of both

hydrogen bond donors (amino group) and acceptors (amino, methoxy, ester oxygens, ring

nitrogen) suggests moderate solubility in polar organic solvents.

Table 2: Predicted Physicochemical Properties
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Property Predicted Value / State
Rationale / Comparative
Data Source

Physical State Solid
Picolinate derivatives are
often crystalline solids at
room temperature.[2]

Melting Point 100 - 140 °C

Based on analogs like 2-

Amino-6-methylpyridine (40-44

°C) and the increased potential

for hydrogen bonding.[2]

Boiling Point > 250 °C

High boiling points are

characteristic of polar,

functionalized aromatic

compounds.

Solubility

Soluble in Methanol, DMSO,

DMF; Sparingly soluble in

water.

The amino and methoxy

groups enhance polarity

compared to simpler

picolinates. The parent acid is

soluble.[3][4]

| pKa (Conjugate Acid) | ~4-5 | The pyridine nitrogen's basicity is increased by two electron-

donating groups, making it slightly more basic than pyridine (~5.2), but is reduced by the

electron-withdrawing ester. |

Chemical Reactivity and Synthetic Profile
The reactivity of Methyl 4-amino-6-methoxypicolinate is governed by the interplay of its

functional groups.

Pyridine Ring: The 4-amino and 6-methoxy groups are strong activating, ortho, para-directing

groups. They donate electron density into the pyridine ring, making the C3 and C5 positions

susceptible to electrophilic aromatic substitution. This enhanced nucleophilicity is a key

feature for its use as a synthetic scaffold.
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Amino Group: The primary amine at the C4 position is a potent nucleophile. It readily

undergoes reactions such as acylation, alkylation, and diazotization, providing a primary

vector for molecular elaboration.

Methyl Ester: The ester at the C2 position is susceptible to nucleophilic acyl substitution. It

can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions or

converted to amides by reacting with amines. This functionality is crucial for linking the

picolinate core to other molecular fragments.[5]

Methoxy Group: The methoxy group is generally stable but can be cleaved under harsh

acidic conditions (e.g., HBr) to yield the corresponding phenol, offering another potential site

for modification.

Proposed Synthetic Pathway
The synthesis of Methyl 4-amino-6-methoxypicolinate can be logically designed from

commercially available precursors. A robust strategy involves the reduction of a nitro group,

which is a common and high-yielding transformation.

Step 1: Nitration Step 2: Reduction

Methyl 6-methoxypicolinate Methyl 6-methoxy-4-nitropicolinateHNO₃ / H₂SO₄ Methyl 4-amino-6-methoxypicolinate

H₂, Pd/C
or SnCl₂

Click to download full resolution via product page

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis via Nitro-Intermediate
Reduction
Objective: To prepare Methyl 4-amino-6-methoxypicolinate from Methyl 6-methoxypicolinate.

Step 1: Nitration of Methyl 6-methoxypicolinate
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Cool a stirred solution of concentrated sulfuric acid (H₂SO₄, 25 mL) to 0 °C in an ice-salt

bath.

Slowly add Methyl 6-methoxypicolinate (1.0 eq) portion-wise, ensuring the internal

temperature does not exceed 10 °C.

Once addition is complete, slowly add a nitrating mixture (fuming HNO₃ in H₂SO₄, 1.1 eq)

dropwise via an addition funnel, maintaining the internal temperature below 10 °C.

After the addition, allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room

temperature and stir for an additional 4 hours.

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

Carefully pour the reaction mixture onto crushed ice, causing the product to precipitate.

Neutralize the solution with a saturated solution of sodium bicarbonate (NaHCO₃).

Filter the resulting solid, wash with cold water, and dry under vacuum to yield Methyl 6-

methoxy-4-nitropicolinate.

Step 2: Catalytic Hydrogenation of the Nitro-Intermediate

To a solution of Methyl 6-methoxy-4-nitropicolinate (1.0 eq) in methanol (MeOH) or ethyl

acetate (EtOAc) in a hydrogenation vessel, add 10% Palladium on carbon (Pd/C, 5-10

mol%).

Seal the vessel and purge with nitrogen, then introduce hydrogen gas (H₂) to a pressure of

50-60 psi.

Stir the mixture vigorously at room temperature for 6-12 hours or until hydrogen uptake

ceases.[6]

Monitor the reaction by TLC or LC-MS for the disappearance of the nitro compound.

Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.
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Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst,

washing the pad with the reaction solvent.

Concentrate the filtrate under reduced pressure. The resulting crude product, Methyl 4-
amino-6-methoxypicolinate, can be purified by recrystallization or column chromatography.

Applications in Research and Drug Development
The picolinate scaffold is a "privileged" structure in medicinal chemistry, frequently appearing in

molecules targeting a wide range of biological systems. The specific substitution pattern of

Methyl 4-amino-6-methoxypicolinate makes it an ideal precursor for constructing libraries of

compounds for high-throughput screening.

Scaffold for Kinase Inhibitors: The pyridine core can mimic the hinge-binding region of ATP in

many protein kinases. The amino and ester groups provide vectors to build out substituents

that occupy adjacent hydrophobic pockets, a common strategy in designing selective kinase

inhibitors.[7]

Precursor for GPCR Modulators: The rigid aromatic core is useful for presenting functional

groups in a defined spatial orientation, which is critical for interacting with G-protein coupled

receptors (GPCRs). The 3-amino-thieno[2,3-b]pyridine core, an analog, is a known

pharmacophore for M4 positive allosteric modulators (PAMs).[8]

Metal-Binding Pharmacophores: The nitrogen atom of the pyridine ring and the adjacent

carbonyl oxygen of the ester can form a bidentate chelation site for metal ions. This property

is exploited in the design of inhibitors for metalloenzymes.[5] The introduction of the amino

group further modulates the electronic properties and potential coordination sites.

The utility of the methyl group itself is a well-established tactic in drug discovery, often referred

to as the "magic methyl" effect, where its addition can improve metabolic stability, solubility, and

target affinity.[9]

Analytical Characterization Profile
A robust analytical workflow is essential to confirm the identity and purity of the synthesized

compound.
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Table 3: Expected Spectroscopic Data

Technique Expected Observations

¹H NMR

- Aromatic Protons: Two singlets (or narrow
doublets) in the aromatic region (~6.0-7.5
ppm) corresponding to the protons at C3
and C5. - Methoxy Protons (-OCH₃): A
singlet integrating to 3H around 3.8-4.0
ppm. - Ester Methyl Protons (-COOCH₃): A
singlet integrating to 3H around 3.7-3.9
ppm. - Amino Protons (-NH₂): A broad
singlet integrating to 2H, chemical shift is
solvent-dependent.

¹³C NMR

- Aromatic Carbons: 6 distinct signals in the

aromatic region (~100-165 ppm). The carbon

bearing the C=O will be the most downfield. -

Carbonyl Carbon (C=O): A signal around 165-

175 ppm. - Methoxy Carbon (-OCH₃): A signal

around 50-60 ppm. - Ester Methyl Carbon (-

COOCH₃): A signal around 50-55 ppm.

IR Spectroscopy

- N-H Stretch: Two medium-intensity sharp

peaks around 3300-3500 cm⁻¹ (primary amine).

- C-H Stretch: Aromatic (~3000-3100 cm⁻¹) and

aliphatic (~2850-3000 cm⁻¹). - C=O Stretch

(Ester): A strong, sharp peak around 1710-1730

cm⁻¹. - C=C and C=N Stretch: Peaks in the

1450-1600 cm⁻¹ region (aromatic ring). - C-O

Stretch: Strong peaks around 1050-1250 cm⁻¹

(ester and ether).

| Mass Spectrometry (ESI+) | - [M+H]⁺: Expected molecular ion peak at m/z = 183.07. |

Safety, Handling, and Storage
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While a specific Safety Data Sheet (SDS) for Methyl 4-amino-6-methoxypicolinate is not

available, prudent safety measures should be adopted based on analogous structures.

Hazards: Assumed to be an irritant. Causes skin irritation and serious eye irritation. May

cause respiratory irritation.[10][11]

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective

equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid

breathing dust or vapors.[12]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep

away from strong oxidizing agents.[11]

Disposal: Dispose of contents and container in accordance with local, regional, and national

regulations.

Conclusion
Methyl 4-amino-6-methoxypicolinate stands out as a high-potential synthetic intermediate.

Its value is derived not from its direct biological activity, but from the strategic combination of

functional groups that offer multiple, orthogonal pathways for chemical diversification. The

electron-rich pyridine core, coupled with the nucleophilic amino group and the versatile methyl

ester, provides chemists with a powerful tool to explore chemical space efficiently. For research

teams in drug discovery and materials science, mastering the synthesis and reactivity of this

scaffold can accelerate the development of novel molecules with tailored properties and

functions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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